P505-15

Description

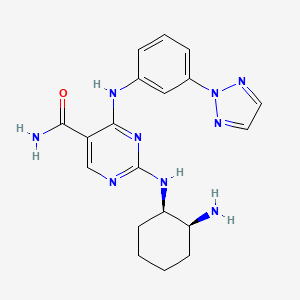

Structure

3D Structure

Properties

IUPAC Name |

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGKRVFSSHPBAJ-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370261-96-3 | |

| Record name | PRT-062607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRT-062607 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9C42672RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

P505-15: A Deep Dive into its Mechanism of Action in B-Cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of P505-15 (also known as PRT062607) in the context of B-cell lymphoma. This compound is a potent and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a key driver in the pathogenesis of various B-cell malignancies, including Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL).

Core Mechanism of Action: Targeting the B-Cell Receptor Signaling Cascade

This compound exerts its anti-lymphoma effects by directly inhibiting the enzymatic activity of SYK. In normal B-cells, antigen binding to the BCR initiates a signaling cascade that is crucial for B-cell activation, proliferation, and survival. This process is initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated CD79A and CD79B proteins by SRC family kinases such as LYN. Phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of SYK, leading to SYK's recruitment to the BCR complex and its subsequent activation through autophosphorylation.

Activated SYK, in turn, phosphorylates a multitude of downstream effector molecules, including B-cell linker protein (BLNK), phospholipase C gamma 2 (PLCγ2), and phosphatidylinositol 3-kinase (PI3K). This signal amplification ultimately leads to the activation of key pro-survival and proliferation pathways, most notably the PI3K/AKT and MAPK/ERK pathways.

In many B-cell lymphomas, the BCR signaling pathway is constitutively active, providing the malignant cells with a constant survival and growth advantage. This compound, by binding to the ATP-binding pocket of SYK, prevents its phosphorylation and activation, thereby effectively shutting down this aberrant signaling cascade. This blockade leads to a reduction in the phosphorylation of downstream targets like AKT and ERK, ultimately culminating in decreased cell viability and the induction of caspase-dependent apoptosis in lymphoma cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

Table 1: In Vitro Potency of this compound

| Target/Process | IC50 Value | Cell/System | Reference |

| Spleen Tyrosine Kinase (SYK) | 1 nM | Enzymatic Assay | |

| BCR-mediated B-cell Signaling | 0.27 µM | Human Whole Blood | |

| BCR-mediated B-cell Activation | 0.28 µM | Human Whole Blood | |

| FcεRI-mediated Basophil Degranulation | 0.15 µM | Human Whole Blood |

Table 2: Cellular Effects of this compound on B-Cell Lymphoma Cells

| Effect | Cell Type | This compound Concentration | Outcome | Reference |

| Inhibition of AKT Phosphorylation | Primary CLL Cells | 0.3 - 1 µM | Complete Inhibition | |

| Inhibition of ERK Phosphorylation | NHL Cell Lines | ~250 nM | Complete Inhibition | |

| Induction of Apoptosis | BCR-signaling competent NHL cell lines | 1-3 µM | Increased Caspase-3 Cleavage | |

| Synergy with Fludarabine | Primary CLL Cells | Nanomolar concentrations | Enhanced Cell Killing |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Caption: this compound inhibits SYK, blocking downstream PI3K/AKT and ERK signaling.

Caption: Workflow for analyzing protein phosphorylation via Western Blot.

Caption: Workflow for determining cell viability using an MTT assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blotting for Phosphorylated Proteins

This protocol is for the detection of phosphorylated SYK, AKT, and ERK in B-cell lymphoma cell lines following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture B-cell lymphoma cell lines (e.g., SUDHL-4, SUDHL-6) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Seed cells at a density of 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0, 50, 250, 1000 nM) for a specified time (e.g., 2 hours).

-

For BCR stimulation, add anti-IgM antibody (e.g., 10 µg/mL) for 15 minutes prior to harvesting.

2. Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Rabbit anti-phospho-SYK (Tyr525/526) (1:1000)

-

Rabbit anti-phospho-AKT (Ser473) (1:1000)

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:2000)

-

Rabbit anti-SYK (total) (1:1000)

-

Rabbit anti-AKT (total) (1:1000)

-

Rabbit anti-ERK1/2 (total) (1:1000)

-

Mouse anti-β-actin (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG, 1:5000) in 5% non-fat milk/TBST for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of B-cell lymphoma cell lines.

1. Cell Seeding:

-

Seed B-cell lymphoma cells into a 96-well flat-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of the this compound dilutions to the appropriate wells to achieve final concentrations ranging from 0.01 to 10 µM. Include vehicle control (DMSO) wells.

3. Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

4. MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate for 4 hours at 37°C.

5. Solubilization:

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

6. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

7. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Active Caspase-3 Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in B-cell lymphoma cells treated with this compound.

1. Cell Treatment:

-

Treat B-cell lymphoma cells (0.5 x 10^6 cells/mL) with the desired concentrations of this compound or vehicle control for 72 hours.

2. Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Fix and permeabilize the cells using a commercially available kit (e.g., BD Cytofix/Cytoperm™ Fixation/Permeabilization Kit) according to the manufacturer's instructions.

-

Stain the cells with a PE-conjugated monoclonal antibody against active caspase-3 for 30 minutes at room temperature in the dark.

-

Wash the cells with perm/wash buffer.

3. Flow Cytometry Analysis:

-

Resuspend the cells in staining buffer.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Gate on the cell population of interest and quantify the percentage of cells positive for active caspase-3.

Conclusion

This compound is a highly specific and potent inhibitor of SYK that effectively disrupts the aberrant B-cell receptor signaling pathway crucial for the survival and proliferation of malignant B-cells. Its mechanism of action, characterized by the inhibition of downstream pro-survival pathways and the induction of apoptosis, has been robustly demonstrated through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage SYK inhibition as a therapeutic strategy in B-cell lymphomas.

PRT062607 Syk Inhibitor: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of PRT062607, a potent and selective spleen tyrosine kinase (Syk) inhibitor. PRT062607, also known as P505-15, emerged as a promising therapeutic candidate for autoimmune disorders and B-cell malignancies due to its crucial role in mediating signaling pathways in various immune cells. This document provides a comprehensive overview of its mechanism of action, preclinical and clinical development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[1] Upon receptor engagement, Syk is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) and initiates a signaling cascade that leads to cellular activation, proliferation, and the release of inflammatory mediators.[2][3] Given its central role in these processes, Syk has been identified as a key therapeutic target for a range of autoimmune and inflammatory diseases, as well as hematological cancers.[2]

Discovery and Preclinical Development of PRT062607

PRT062607 was developed as a highly potent and selective small molecule inhibitor of Syk.[4] Its discovery was the result of a focused drug discovery program aimed at identifying compounds with optimal pharmacokinetic and pharmacodynamic properties for the treatment of chronic inflammatory conditions.

Mechanism of Action

PRT062607 is a highly specific and potent inhibitor of Syk, with an IC50 of 1-2 nM in cell-free assays.[5][6] It exhibits greater than 80-fold selectivity for Syk over other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[5][6] By binding to the ATP-binding site of the Syk kinase domain, PRT062607 prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that lead to immune cell activation.[1]

In Vitro and In Vivo Preclinical Studies

Preclinical evaluation of PRT062607 demonstrated its potent inhibitory activity in various cellular and animal models.

Data Summary: Preclinical Activity of PRT062607

| Assay Type | Model System | Endpoint Measured | IC50 / Effect | Reference |

| In Vitro | ||||

| Kinase Assay | Cell-free | Syk Inhibition | 1-2 nM | [5][6] |

| B-cell Signaling | Human Whole Blood | B-cell antigen receptor-mediated B-cell activation | 0.27 and 0.28 µM | [5] |

| Basophil Degranulation | Human Whole Blood | Fcε receptor 1-mediated basophil degranulation | 0.15 µM | [5] |

| Apoptosis Assay | Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL) cell lines | Decreased cell viability | Concentration-dependent increase in apoptosis | [4] |

| In Vivo | ||||

| Rheumatoid Arthritis | Rodent models | Anti-inflammatory activity | Dose-dependent anti-inflammatory activity | [5] |

| B-cell Malignancy | NHL tumor xenograft model in mice | Inhibition of tumor growth | Significant inhibition of tumor growth | [4][7] |

| B-cell Receptor Stimulation | Mouse model | Splenomegaly prevention | Prevention of BCR-mediated splenomegaly | [4][7] |

Clinical Development of PRT062607

PRT062607 advanced into clinical development to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase 1 Clinical Trials in Healthy Volunteers

Phase 1 studies involved single ascending dose (SAD) and multiple ascending dose (MAD) administrations of PRT062607 in healthy volunteers. These studies demonstrated a favorable safety and PK/PD profile, with complete inhibition of Syk activity at tolerated doses.[8][9]

Pharmacokinetic Parameters of PRT062607 in Healthy Volunteers (Single Ascending Dose - SAD)

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-inf) (ng*hr/mL) | t1/2 (hr) |

| 3 | 15.7 | 2.0 | 154 | 11.8 |

| 10 | 58.6 | 2.0 | 631 | 14.8 |

| 30 | 211 | 3.0 | 2840 | 18.2 |

| 60 | 450 | 4.0 | 7480 | 22.5 |

| 100 | 857 | 4.0 | 18400 | 28.7 |

| 200 | 1540 | 4.0 | 41800 | 35.4 |

| 300 | 1980 | 4.0 | 60200 | 38.6 |

| 400 | 2340 | 4.0 | 75300 | 40.1 |

Data adapted from a clinical study in healthy volunteers.[8]

Pharmacokinetic Parameters of PRT062607 in Healthy Volunteers (Multiple Ascending Dose - MAD, Day 10)

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24) (ng*hr/mL) |

| 20 | 289 | 4.0 | 4980 |

| 40 | 645 | 4.0 | 11500 |

| 60 | 1050 | 4.0 | 19200 |

| 80 | 1480 | 4.0 | 27800 |

Data adapted from a clinical study in healthy volunteers.[8]

Analysis of the pharmacokinetic/pharmacodynamic relationship from these studies indicated an IC50 of 324 nM for the inhibition of B-cell antigen receptor-mediated B-cell activation and 205 nM for the inhibition of FcεRI-mediated basophil degranulation.[8][9]

Phase 2 Clinical Trial and Discontinuation for Rheumatoid Arthritis

A Phase 2 clinical trial (NCT01652937) was initiated to evaluate the efficacy and safety of PRT062607 in patients with active rheumatoid arthritis.[5] However, the development of PRT062607 for this indication was later discontinued as the compound did not meet the stringent target product profile to be competitive.

Experimental Protocols

Intracellular Phospho-flow Cytometry

This protocol was utilized to assess the phosphorylation status of downstream signaling proteins following B-cell receptor stimulation in the presence of PRT062607.

Materials:

-

RPMI media with 10% fetal calf serum

-

Goat F(ab)'2 anti-human IgM

-

PRT062607

-

16% Paraformaldehyde solution

-

Ice-cold Phosphate Buffered Saline (PBS)

-

50% Methanol solution (in PBS, prechilled to -20°C)

-

PBS with 1% BSA

-

Phospho-specific antibodies

-

Flow cytometer (e.g., BD Biosciences FACS Calibur)

-

FlowJo software

Procedure:

-

Suspend Ramos cells (0.5 x 10^6) in 200 µL of fresh RPMI media with 10% fetal calf serum.

-

Pre-treat the cells with the desired concentrations of PRT062607 or vehicle control for 30 minutes at 37°C.

-

Stimulate the cells with 1 µg/mL goat F(ab)'2 anti-IgM for 10 minutes.

-

Stop the signaling by adding 60 µL of a 16% paraformaldehyde solution and incubate for 10 minutes at room temperature.

-

Wash the fixed cells twice with ice-cold PBS by centrifugation.

-

Permeabilize the cells by suspending them in a 50% methanol solution in PBS and store at 4°C overnight.

-

Wash the permeabilized cells twice with PBS containing 1% BSA.

-

Incubate the cells with the desired phospho-specific antibodies in PBS with 1% BSA according to the manufacturer's instructions.

-

Wash the cells once more with PBS containing 1% BSA.

-

Analyze the samples on a flow cytometer, collecting at least 2,000 events.

-

Analyze the data using FlowJo software.[8]

Apoptosis Assay

This assay was used to measure the induction of apoptosis in cell lines treated with PRT062607.

Materials:

-

Growth media

-

PRT062607

-

PE-conjugated monoclonal active caspase-3 antibody apoptosis kit (e.g., BD Biosciences)

-

Flow cytometer

Procedure:

-

Suspend cells in growth media at a concentration of 0.5 x 10^6 cells/mL.

-

Treat the cells with the indicated concentrations of PRT062607 or a vehicle control.

-

Incubate the cells for 72 hours.

-

Stain the cells for active caspase-3 using a PE-conjugated monoclonal antibody kit according to the manufacturer's protocol.

-

Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.[8][10]

Kinase Selectivity Assay

The kinase selectivity of PRT062607 was determined using a panel of purified kinase assays.

General Procedure:

-

The inhibitory activity of PRT062607 was tested against a broad panel of purified kinases (e.g., Millipore KinaseProfiler panel).[5]

-

The assays are typically performed in a microplate format.

-

PRT062607 is serially diluted and incubated with the individual kinases and their specific substrates in the presence of ATP.

-

The extent of substrate phosphorylation is measured, often using methods like fluorescence resonance energy transfer (FRET) or radiometric assays.[5]

-

The IC50 values are calculated for each kinase to determine the selectivity profile of the compound.

Visualizations

Signaling Pathways

Caption: Simplified Syk signaling pathway in B-cells and mast cells.

Experimental Workflow

Caption: Workflow for assessing PRT062607 activity by phospho-flow cytometry.

Conclusion

PRT062607 is a potent and selective Syk inhibitor that demonstrated promising preclinical activity and a favorable safety profile in early clinical trials. While its development for rheumatoid arthritis was discontinued, the extensive research and data gathered provide valuable insights into the therapeutic potential of Syk inhibition and the drug development process for this target class. The information presented in this technical guide serves as a comprehensive resource for researchers and drug development professionals working in the fields of immunology, oncology, and kinase inhibitor discovery.

References

- 1. The selective SYK inhibitor this compound (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]

- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cusabio.com [cusabio.com]

- 8. The Selective Syk Inhibitor this compound (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Inhibition of the B-Cell Receptor (BCR) Signaling Pathway by Targeting Bruton's Tyrosine Kinase (BTK)

Disclaimer: Initial searches for "P505-15" did not yield specific information within the context of the B-Cell Receptor (BCR) signaling pathway. This guide will therefore focus on a well-characterized and clinically significant inhibitor of this pathway, the Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib , as a representative example to fulfill the detailed technical requirements of the request.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the mechanism of action of BTK inhibitors, focusing on Ibrutinib, within the BCR signaling pathway. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing pathway modulation, and visualizations of the signaling cascade and experimental workflows.

Introduction to the B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

The B-cell receptor (BCR) signaling pathway is fundamental for B-cell development, activation, proliferation, and survival.[1][2][3] Upon antigen binding to the surface immunoglobulin component of the BCR, a signaling cascade is initiated.[4][5][6] This involves the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the associated CD79a and CD79b proteins by SRC-family kinases such as LYN.[4][6] This, in turn, leads to the recruitment and activation of spleen tyrosine kinase (SYK).

A critical downstream mediator in this pathway is Bruton's Tyrosine Kinase (BTK).[1][7] Activated BTK is essential for the subsequent activation of phospholipase C gamma 2 (PLCγ2), which leads to the generation of second messengers, calcium mobilization, and the activation of downstream pathways, including NF-κB, which ultimately promote B-cell survival and proliferation.[2] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is often constitutively active, providing a key survival advantage to the neoplastic cells.[2][3][8]

BTK inhibitors are a class of targeted therapies that disrupt this aberrant signaling.[1] Ibrutinib, the first-in-class BTK inhibitor, functions by irreversibly binding to a cysteine residue (Cys-481) in the ATP-binding domain of BTK.[2][3] This covalent inhibition blocks the kinase activity of BTK, effectively halting the downstream signaling cascade and leading to decreased proliferation and increased apoptosis in malignant B-cells.[1][2]

Quantitative Data on Ibrutinib Activity

The following tables summarize key quantitative data regarding the inhibitory activity of Ibrutinib.

Table 1: In Vitro Kinase Inhibitory Activity of Ibrutinib

| Kinase Target | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| BTK | 0.5 | Biochemical | [9] |

| TEC | 2.1 | Biochemical | [9] |

| ITK | 10.7 | Biochemical | [9] |

| EGFR | >1000 | Biochemical |[9] |

Table 2: Cellular Effects of Ibrutinib on BCR Signaling and B-Cell Function

| Cellular Process | Cell Type | Measurement | Effective Concentration | Reference |

|---|---|---|---|---|

| BTK Autophosphorylation (pY223) | CLL Cells | Western Blot | 10-100 nM | Inferred from[10] |

| PLCγ2 Phosphorylation (pY759) | CLL Cells | Western Blot | 10-100 nM | Inferred from[2] |

| B-Cell Proliferation | Primary CLL Cells | [3H]-Thymidine Incorporation | 1-10 nM | Inferred from[11] |

| Apoptosis Induction | CLL Cells | Annexin V Staining | 100-1000 nM | Inferred from[1] |

Signaling Pathway and Experimental Workflow Visualizations

BCR Signaling Pathway and Ibrutinib Inhibition

Caption: BCR signaling cascade and the inhibitory action of Ibrutinib on BTK.

Experimental Workflow: Western Blot for Phospho-BTK

Caption: Workflow for analyzing BTK phosphorylation via Western blot.

Detailed Experimental Protocols

Western Blot for Detection of Phosphorylated Proteins

This protocol is adapted for the analysis of phosphorylated signaling proteins like BTK and PLCγ2 in B-cells following inhibitor treatment.[12][13][14][15]

1. Sample Preparation and Cell Lysis:

- Culture B-cells to the desired density and treat with various concentrations of Ibrutinib for the specified time. Include an untreated control.

- Harvest cells by centrifugation at 4°C.

- Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

- Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

- Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

- Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

2. SDS-PAGE and Membrane Transfer:

- Denature protein lysates by adding an equal volume of 2x Laemmli sample buffer and heating at 95°C for 5 minutes.[13]

- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

- Perform electrophoresis to separate the proteins by size.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Antibody Incubation and Detection:

- Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[13] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

- Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-BTK Tyr223) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.[12]

- Wash the membrane three times for 5-10 minutes each with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.

- Wash the membrane again as described above.

- For detection, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[12]

- To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total BTK).

B-Cell Proliferation Assay

This protocol measures the ability of an inhibitor to block B-cell proliferation induced by BCR stimulation.[11][16][17][18]

1. B-Cell Isolation and Labeling (Optional, for dye dilution assays):

- Isolate B-cells from peripheral blood or spleen using standard techniques (e.g., magnetic-activated cell sorting).

- For dye dilution assays (e.g., using CFSE), label the cells with the dye according to the manufacturer's instructions prior to stimulation.

2. Cell Culture and Stimulation:

- Plate the B-cells in a 96-well plate at a suitable density (e.g., 1-2 x 10^5 cells/well).

- Pre-incubate the cells with a serial dilution of Ibrutinib for 1-3 hours at 37°C.

- Stimulate B-cell proliferation using a polyclonal stimulating agent such as anti-IgM antibody or lipopolysaccharide (LPS).[11][19] Include unstimulated and vehicle-treated controls.

- Culture the cells for 48-72 hours.

3. Measurement of Proliferation:

- [3H]-Thymidine Incorporation: Add [3H]-thymidine to each well for the final 8-16 hours of culture. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.[11][16]

- Dye Dilution Assay: For CFSE-labeled cells, harvest the cells and analyze the fluorescence intensity by flow cytometry. Proliferating cells will show a sequential halving of the dye intensity.

Calcium Flux Assay

This protocol assesses the effect of an inhibitor on the release of intracellular calcium following BCR activation.[20][21][22][23]

1. Cell Preparation and Dye Loading:

- Isolate B-cells as described previously.

- Resuspend the cells (e.g., 10-20 x 10^6 cells/mL) in a suitable cell loading medium.[20]

- Load the cells with a calcium-sensitive fluorescent dye such as Indo-1 AM or Fluo-3 AM by incubating at 37°C for 30-45 minutes in the dark.[20][21]

- Wash the cells twice to remove excess dye and resuspend them in a suitable flux buffer.[20][21]

2. Flow Cytometry Analysis:

- Equilibrate the dye-loaded cells at 37°C for 30-60 minutes before analysis.[20]

- Acquire a baseline fluorescence signal for the cells for approximately 20-30 seconds using a flow cytometer.

- Pause the acquisition, add the BCR stimulating agent (e.g., anti-IgM), and immediately resume data acquisition to record the change in fluorescence over time.

- To assess the effect of the inhibitor, pre-incubate the dye-loaded cells with Ibrutinib before stimulation.

- A positive control, such as the calcium ionophore ionomycin, should be used to determine the maximal calcium flux.[20][22]

4. Data Analysis:

- The change in intracellular calcium concentration is measured as a change in the fluorescence intensity (for Fluo-3) or a ratio of fluorescence at two different wavelengths (for Indo-1).[20] The data is typically plotted as fluorescence intensity versus time.

References

- 1. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms | Semantic Scholar [semanticscholar.org]

- 4. Understanding the initiation of B cell signaling through live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging B-Cell Receptor Signaling by Single-Molecule Techniques | Springer Nature Experiments [experiments.springernature.com]

- 6. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Evaluation of B Cell Proliferation in vivo by EdU Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. B Cell Activation Functional Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. bu.edu [bu.edu]

- 21. journals.asm.org [journals.asm.org]

- 22. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Investigating the Role of P505-15 in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases such as rheumatoid arthritis (RA) are characterized by the dysregulation of the immune system, leading to chronic inflammation and tissue damage. B cells play a central role in the pathology of many of these diseases through the production of autoantibodies, presentation of antigens, and secretion of inflammatory cytokines.[1][2][3] Bruton's tyrosine kinase (BTK) is a critical enzyme in B cell receptor (BCR) signaling pathways, making it a key therapeutic target.[1][4][5] This document provides a technical overview of P505-15, a novel, potent, and highly selective covalent inhibitor of BTK, and its role in preclinical autoimmune disease models.

Mechanism of Action of this compound

This compound is an orally administered small molecule that selectively and irreversibly binds to the cysteine-481 residue in the active site of BTK.[6] This covalent inhibition blocks BTK-mediated signal transduction downstream of the B cell receptor.[7] The inhibition of BTK interferes with multiple processes critical to the progression of autoimmune disease, including B cell activation and proliferation, autoantibody production, and the release of pro-inflammatory cytokines.[2][3][8] Furthermore, BTK is expressed in myeloid cells like macrophages and is involved in Fc receptor (FcR) signaling, which contributes to inflammation.[1][9] this compound also impacts these pathways, reducing the production of inflammatory mediators such as TNF-α and IL-6.[3][10] BTK also plays a role in RANKL-induced osteoclastogenesis, a key process in the bone erosion seen in rheumatoid arthritis; this compound has been shown to inhibit this process.[2][3]

Signaling Pathway Diagram

Caption: BTK signaling pathway downstream of the B cell receptor and the inhibitory action of this compound.

Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in mice is a widely used and relevant model for human rheumatoid arthritis, sharing many immunological and pathological features.[11][12][13]

Data Summary

The efficacy of this compound was evaluated in a murine CIA model. Treatment was initiated after the onset of disease to assess its therapeutic potential.

Table 1: Therapeutic Efficacy of this compound in Murine CIA Model

| Treatment Group | Dose (mg/kg, oral, QD) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, change from baseline) |

| Vehicle Control | - | 10.8 ± 1.2 | 1.5 ± 0.2 |

| This compound | 1 | 5.3 ± 0.9 | 0.8 ± 0.1 |

| This compound | 3 | 2.3 ± 0.5 | 0.4 ± 0.1 |

| This compound | 10 | 0.5 ± 0.2 | 0.1 ± 0.05 |

Data are presented as mean ± SEM. Arthritis score is on a scale of 0-16.

Table 2: Effect of this compound on Serum Cytokine and Autoantibody Levels

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | Anti-Collagen IgG (units/mL) |

| Vehicle Control | - | 150 ± 25 | 210 ± 30 | 1250 ± 150 |

| This compound | 3 | 65 ± 12 | 80 ± 15 | 450 ± 80 |

| This compound | 10 | 25 ± 8 | 35 ± 10 | 150 ± 50 |

Cytokine and antibody levels were measured at the end of the study (Day 42).

These data demonstrate that oral administration of this compound leads to a dose-dependent reduction in disease severity, paw swelling, and key inflammatory biomarkers.[10][14][15]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes the induction and assessment of arthritis to test the efficacy of therapeutic agents.

-

Animals: Male DBA/1 mice, 7-8 weeks of age, are used as they are highly susceptible to CIA.[11][12]

-

Induction of Arthritis:

-

Day 0: Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[16]

-

Day 21: A booster injection is administered, consisting of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[16]

-

-

Treatment Protocol:

-

Animals are monitored daily for signs of arthritis starting from day 21.

-

Once an animal develops a clinical score of ≥ 2, it is enrolled into a treatment group.

-

This compound or vehicle is administered orally, once daily, from the day of enrollment until the end of the study (typically Day 42).

-

-

Clinical Assessment:

-

Mice are weighed and their paws are scored for signs of arthritis twice a week.[16]

-

The clinical arthritis score is based on a 0-4 scale for each paw: 0 = normal; 1 = mild swelling and/or erythema of one digit; 2 = moderate swelling of more than one digit; 3 = severe swelling of the entire paw; 4 = maximal swelling and ankylosis. The maximum score per mouse is 16.[12][16]

-

Paw thickness is measured using a digital caliper.

-

-

Terminal Analysis:

-

At the end of the study, blood is collected for cytokine and antibody analysis via ELISA or Luminex assays.

-

Paws are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the murine collagen-induced arthritis (CIA) model.

Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Mice

| Parameter | 10 mg/kg (Oral) |

| Cmax (ng/mL) | 850 |

| Tmax (hr) | 1.0 |

| AUC (0-24h) (ng·hr/mL) | 4200 |

| Half-life (t½) (hr) | 3.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Protocol: Murine Pharmacokinetic Study

-

Animals: C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

-

Dosing: A single dose of this compound is administered via oral gavage.

-

Sample Collection: Blood samples (approx. 50 µL) are collected from a subset of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

-

Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[17]

-

Data Analysis: PK parameters are calculated using non-compartmental analysis software.

This compound is a potent and selective BTK inhibitor with a clear mechanism of action relevant to the pathology of autoimmune diseases. Preclinical data from the murine CIA model demonstrate its significant therapeutic potential in a dose-dependent manner, effectively reducing clinical signs of arthritis and suppressing key inflammatory mediators. The favorable pharmacokinetic profile supports a once-daily oral dosing regimen. These findings strongly suggest that this compound is a promising candidate for further development as a treatment for rheumatoid arthritis and other B cell-mediated autoimmune disorders.

References

- 1. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]

- 2. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Bruton’s Tyrosine Kinase (Btk) Inhibitor, ONO-4059: Efficacy in a Collagen Induced Arthritis (CIA) Model Indicates Potential Treatment for Rheumatoid Arthritis (RA) - ACR Meeting Abstracts [acrabstracts.org]

- 11. chondrex.com [chondrex.com]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 17. Quantitative evaluation and pharmacokinetic characteristics of the irreversible BTK inhibitor zanubrutinib in mouse plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

P505-15: A Technical Guide for the Investigation of Spleen Tyrosine Kinase (Syk) Function

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of P505-15 (also known as PRT062607), a highly potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Its purpose is to serve as a detailed resource for researchers utilizing this compound as a tool compound to investigate Syk's roles in cellular signaling, disease pathogenesis, and as a potential therapeutic target.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in signal transduction for a variety of cellular receptors, particularly in hematopoietic cells.[1][2][3] It is essential for signaling downstream of immunoreceptors that possess immunoreceptor tyrosine-based activation motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors (FcR).[4][5][6] Upon receptor engagement, Syk is recruited to phosphorylated ITAMs, leading to its activation and the initiation of multiple downstream signaling cascades. These pathways, including the PI3K/AKT and MAPK/ERK pathways, regulate a wide array of cellular functions such as proliferation, differentiation, survival, and inflammatory responses.[4][7] Given its central role in immune cell function, aberrant Syk activity has been implicated in the pathogenesis of B-cell malignancies and autoimmune inflammatory diseases, making it a compelling target for therapeutic intervention.[1][2][3]

This compound is a novel, orally bioavailable small molecule characterized by its high potency and selectivity for Syk, making it an excellent tool for elucidating the specific functions of this kinase in both in vitro and in vivo models.[1][2][3]

This compound: Potency, Selectivity, and Pharmacokinetics

This compound acts as a highly specific and potent inhibitor of Syk's kinase activity.[8][9] Its utility as a research tool is underscored by its well-characterized biochemical profile, cellular activity, and favorable pharmacokinetic properties.

The quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC₅₀ (nM) | Selectivity vs. Other Kinases | Reference |

|---|---|---|---|---|

| Syk | Cell-free (Biochemical) | 1 - 2 | >80-fold vs. Fgr, Lyn, FAK, Pyk2, ZAP-70, FLT3, MLK1 | [1][3][8][9][10] |

| Fgr | Cell-free (Biochemical) | 81 | [11] | |

| LYN | Cell-free (Biochemical) | >80-fold less potent | [11] | |

| SRC | Cell-free (Biochemical) | >80-fold less potent | [11] | |

| FLT3 | Cell-free (Biochemical) | >80-fold less potent | [9][10] |

| ZAP-70 | Cell-free (Biochemical) | >80-fold less potent | |[8][9] |

Table 2: Cellular Activity of this compound

| Assay | Cell Type / System | Measurement | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| BCR-mediated B-cell Signaling | Human Whole Blood | pERK (Y204) | 0.27 | [8][11] |

| BCR-mediated B-cell Activation | Human Whole Blood | CD69 Upregulation | 0.28 | [8][11] |

| FcεRI-mediated Basophil Degranulation | Human Whole Blood | CD63 Upregulation | 0.15 | [8][9][11] |

| BCR-mediated Signaling | Ramos B-cells | pBLNK | 0.178 | [9] |

| Syk Signaling (ex vivo) | Mouse | 0.32 | [8] |

| BCR-mediated AKT Phosphorylation | Primary CLL Cells | pAKT (S473) | Complete inhibition between 0.3 - 1.0 µM |[1] |

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Model | Dosing Regimen | Key Findings | Reference |

|---|---|---|---|

| Ramos NHL Xenograft | 10, 15, or 20 mg/kg (oral, twice daily) | Significant inhibition of tumor growth. | [1][2] |

| Chronic BCR Stimulation | 15 mg/kg (oral) | Prevented anti-IgD mediated splenomegaly. | [1][2] |

| Rheumatoid Arthritis | 15 mg/kg or 30 mg/kg (oral, b.i.d.) | Dose-dependent anti-inflammatory activity. 70% Syk suppression maintained over 24h at 30 mg/kg. |[8][9][11] |

Table 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties of this compound in Humans (Single Ascending Dose Study)

| PK/PD Parameter | Value | Notes | Reference |

|---|---|---|---|

| Terminal Half-life (t½) | ~50 - 60 hours | Long half-life supports sustained activity. | [12] |

| Time to Max Concentration (Tₘₐₓ) | ~2 hours | Rapid oral absorption. | [12] |

| BCR-mediated B-cell Activation (PD) | IC₅₀ = 208 nM | Measured by CD69 upregulation. | [12] |

| FcεRI-mediated Basophil Degranulation (PD) | IC₅₀ = 124 nM | Measured by basotest. |[12] |

Syk Signaling Pathway and Inhibition by this compound

The canonical Syk signaling pathway begins with the ligation of an ITAM-containing receptor, such as the BCR. This triggers Src-family kinases (e.g., Lyn) to phosphorylate the tyrosine residues within the ITAMs. Syk is then recruited to these phospho-ITAMs via its tandem SH2 domains, leading to a conformational change and its activation through autophosphorylation.[4][5] Activated Syk then phosphorylates a host of downstream adaptor proteins and enzymes, including BLNK, PLCγ, and Vav, which in turn activate major signaling cascades like the PI3K/AKT pathway (promoting cell survival) and the MAPK/ERK pathway (regulating proliferation and gene expression).[1][6] this compound exerts its effect by directly inhibiting the catalytic (kinase) activity of Syk, thereby preventing the phosphorylation of its downstream substrates and blocking the entire signaling cascade.

Caption: Syk signaling pathway initiated by BCR/FcR ligation and inhibited by this compound.

Experimental Protocols and Methodologies

Detailed protocols are essential for the effective use of this compound as a research tool. Below are methodologies derived from cited literature for key experiments.

This assay measures the direct inhibitory effect of this compound on purified Syk enzyme activity.

-

Principle: The transfer of a phosphate group from ATP to a peptide substrate by Syk is quantified. Inhibition is measured as a decrease in substrate phosphorylation.

-

Methodology (FRET-based):

-

Reagents: Purified recombinant Syk enzyme, fluorescently labeled peptide substrate, ATP.

-

Procedure: a. Dispense this compound at various concentrations (typically a serial dilution) into assay plates. b. Add the Syk enzyme and the peptide substrate to the wells and incubate briefly. c. Initiate the kinase reaction by adding a fixed concentration of ATP. d. After a set incubation period at room temperature, stop the reaction. e. Measure the extent of substrate phosphorylation using a fluorescent antibody specific for the phosphorylated tyrosine, detecting the signal via Fluorescence Resonance Energy Transfer (FRET).[9]

-

Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

These assays assess the ability of this compound to block BCR-mediated signaling and its downstream consequences in B-cells.

-

Principle: B-cells are stimulated to activate the BCR pathway. The effect of this compound is measured by changes in the phosphorylation of downstream proteins or by assessing cell viability.

-

Methodology:

-

Cell Culture: Culture human B-cell lines (e.g., Ramos, SUDHL-4) or primary Chronic Lymphocytic Leukemia (CLL) cells in appropriate media.[1]

-

This compound Treatment: Pre-incubate cells (0.5 x 10⁶ cells/mL) with various concentrations of this compound or vehicle control for 30 minutes to 2 hours.

-

BCR Stimulation (for signaling): Stimulate cells with anti-IgM or anti-IgD antibodies for 10-15 minutes.[1][9]

-

Endpoint Measurement:

-

Signaling (Western Blot): Lyse the cells and perform SDS-PAGE. Probe immunoblots with antibodies against total and phosphorylated forms of Syk (Y525/526), ERK (Y204), and AKT (S473).[1]

-

Signaling (Flow Cytometry): Fix and permeabilize cells, then stain with fluorescently-conjugated antibodies against phosphorylated proteins (e.g., pAKT, pERK) for analysis.[1][2]

-

Viability (MTS Assay): For viability studies, incubate cells with this compound for an extended period (e.g., 72 hours). Add a tetrazolium-based reagent (MTS) and measure absorbance to quantify viable cells.[1]

-

Apoptosis (FACS): To measure apoptosis, treat cells for 24-72 hours, then stain with an antibody against active caspase-3 and analyze by flow cytometry.[1]

-

-

Caption: Workflow for a cell-based BCR signaling and viability assay.

This in vivo model assesses the anti-tumor efficacy of this compound.

-

Principle: Human tumor cells are implanted in immunodeficient mice. The effect of orally administered this compound on tumor growth is monitored over time.

-

Methodology:

-

Animals: Use immunodeficient mice (e.g., NOD/SCID).[1]

-

Tumor Inoculation: Subcutaneously inject a suspension of human non-Hodgkin lymphoma cells (e.g., 3 x 10⁶ Ramos cells) into the flank of each mouse.[1]

-

Treatment: Begin dosing on the day of inoculation. Administer this compound (e.g., 10, 15, or 20 mg/kg) or vehicle control orally, typically twice daily.[1][2]

-

Monitoring: Monitor tumor formation. Once tumors are palpable (approx. 3 weeks), measure their dimensions with calipers every third day.[1]

-

Endpoint: Terminate the study when tumors in the control group reach a predetermined size (e.g., ~1.5 g). Excise and weigh the tumors.[1]

-

Analysis: Compare tumor weights between the vehicle control and this compound treated groups using a t-test for statistical significance.[1][2] Optionally, tumor and plasma samples can be collected to analyze this compound concentrations.[1]

-

Conclusion

This compound is a powerful and reliable tool for the study of Syk kinase function. Its high potency (IC₅₀ of 1-2 nM) and selectivity (>80-fold against other kinases) allow for the specific interrogation of Syk-dependent pathways.[1][3][8][9] The compound has demonstrated robust activity in a wide range of in vitro cellular assays, inhibiting BCR and FcεRI-mediated signaling at nanomolar concentrations.[8][9][11] Furthermore, its oral bioavailability and proven efficacy in preclinical in vivo models of cancer and inflammation validate its use for translational research.[1][2][8] The availability of human pharmacokinetic and pharmacodynamic data further enhances its value, providing a clear link between plasma concentration and biological activity.[12] For researchers in immunology, oncology, and drug development, this compound serves as an indispensable compound for dissecting the complex biology of Syk and evaluating its potential as a therapeutic target.

References

- 1. The Selective Syk Inhibitor this compound (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The selective SYK inhibitor this compound (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

Preclinical Profile of P505-15: A Selective SYK Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

P505-15 (also known as PRT062607) is a potent and highly selective, orally bioavailable small molecule inhibitor of spleen tyrosine kinase (SYK). Preclinical research has demonstrated its significant activity in models of B-cell malignancies, particularly non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). By targeting the SYK-mediated B-cell receptor (BCR) signaling pathway, a critical driver in the pathogenesis of these diseases, this compound effectively inhibits downstream kinase activity, leading to decreased cell viability and apoptosis. In vivo studies have shown its ability to prevent tumor growth and splenomegaly in mouse models. Furthermore, this compound exhibits synergistic activity when combined with standard chemotherapy agents like fludarabine. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound in hematological malignancies.

Core Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in hematological malignancy models.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type/Model | Value | Reference |

| SYK Kinase Inhibition (IC50) | Enzymatic Assay | 1 nM | [1][2][3] |

| Selectivity | Kinase Panel | >80-fold greater affinity for SYK over other kinases | [1][2][3] |

| BCR-Mediated B-Cell Signaling Inhibition (IC50) | Human Whole Blood | 0.27 µM | [2] |

| BCR-Mediated B-Cell Activation Inhibition (IC50) | Human Whole Blood | 0.28 µM | [2] |

| Fcε Receptor 1-Mediated Basophil Degranulation Inhibition (IC50) | Human Whole Blood | 0.15 µM | [2] |

Table 2: In Vivo Efficacy of this compound in a Ramos NHL Xenograft Model

| Treatment Group | Dosing Regimen | Mean Tumor Weight (mg) ± SEM | % Tumor Growth Inhibition | P-value vs. Vehicle | Reference |

| Vehicle Control | Oral, twice daily | 1050 ± 150 | - | - | [1] |

| This compound | 5 mg/kg, oral, twice daily | 450 ± 100 | 57% | < 0.05 | [1] |

| This compound | 10 mg/kg, oral, twice daily | 300 ± 75 | 71% | < 0.01 | [1] |

| This compound | 15 mg/kg, oral, twice daily | 200 ± 50 | 81% | < 0.01 | [1] |

Table 3: Combination Activity of this compound with Fludarabine in Primary CLL Cells

| Treatment | Concentration Range | Effect | Reference |

| This compound + Fludarabine | Nanomolar concentrations | Synergistic enhancement of apoptosis | [1][3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Assays

-

NHL Cell Lines: Ramos and SU-DHL6 cell lines were utilized.[1]

-

Primary CLL Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from patients with CLL.[1]

-

The inhibitory activity of this compound on SYK kinase was determined using a biochemical enzymatic assay. The IC50 value was calculated from the concentration-response curve.[1][2]

-

Cell Viability: NHL and CLL cell viability was assessed using a tetrazolium-based colorimetric assay (e.g., MTT or WST-1) or a luminescent assay measuring ATP content after treatment with this compound for various time points.

-

Apoptosis: Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Caspase activation was detected by immunoblotting for cleaved caspases.[1]

-

Western Blotting: NHL cell lines were stimulated with anti-IgM antibodies to activate the BCR pathway. Cells were then treated with this compound, and cell lysates were subjected to SDS-PAGE and immunoblotting to detect phosphorylation of SYK (Y525/526), AKT (S473), and ERK (Y204).[1]

-

Flow Cytometry: Primary CLL cells were stimulated to activate the BCR, and intracellular phosphorylation of AKT was measured by flow cytometry in CD19+/CD5+ gated cells.[1]

In Vivo Models

-

Animals: Severe combined immunodeficient (SCID) mice were used.

-

Tumor Implantation: Ramos NHL cells were subcutaneously injected into the flank of the mice.

-

Treatment: When tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally twice daily. Tumor volume was measured regularly with calipers, and tumors were excised and weighed at the end of the study.[1]

-

Animals: BALB/c mice were used.

-

Induction of Splenomegaly: Mice were treated with an anti-IgD antibody to induce BCR-mediated B-cell activation and subsequent splenomegaly.

-

Treatment: this compound was administered orally prior to and during the anti-IgD treatment. Spleens were harvested and weighed at the end of the experiment.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used in its preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The selective SYK inhibitor this compound (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

P505-15 Target Validation in Chronic Lymphocytic Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Lymphocytic Leukemia (CLL) is a malignancy characterized by the accumulation of mature B-cells. A key survival mechanism for these malignant cells is the persistent signaling through the B-cell receptor (BCR) pathway. Spleen Tyrosine Kinase (SYK) is a critical cytoplasmic tyrosine kinase that plays a central role in transducing signals downstream of the BCR.[1][2][3] Its persistent phosphorylation and activation in a subset of CLL cases make it a compelling therapeutic target.[1][2][3][4] This document provides a detailed technical guide on the target validation of P505-15 (also known as PRT062607), a novel, highly selective, and orally bioavailable small molecule inhibitor of SYK.[1][2][3] Preclinical data robustly support the on-target activity of this compound, demonstrating its ability to inhibit BCR signaling, reduce cell viability in primary CLL cells, and act synergistically with standard chemotherapeutic agents.[1][2][3]

This compound: Compound Profile

This compound is a potent and selective inhibitor of SYK, demonstrating significantly greater affinity for its target kinase compared to a wide range of other kinases. This high selectivity is crucial for minimizing off-target effects and associated toxicities.

| Parameter | Value | Reference |

| Target | Spleen Tyrosine Kinase (SYK) | [1][2][3] |

| IC50 (SYK) | 1 nM | [1][2][3] |

| Selectivity | >80-fold greater for SYK than other kinases | [1][2][3][4] |

| Known Aliases | PRT062607 | [1][2][4] |

| Administration | Orally bioavailable | [1][2][3] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of SYK. In the canonical BCR signaling pathway, antigen binding to the BCR leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by SRC family kinases like LYN. This recruits SYK, which then becomes autophosphorylated and activated, propagating the signal downstream to effectors such as Phosphoinositide 3-kinase (PI3K) and Phospholipase C gamma 2 (PLCγ2). This cascade ultimately promotes cell survival and proliferation. By inhibiting SYK, this compound effectively abrogates these downstream signals, leading to apoptosis in malignant B-cells that are dependent on this pathway.[1][5]

Preclinical Efficacy in Chronic Lymphocytic Leukemia

Inhibition of Downstream Signaling

The on-target effect of this compound was confirmed by assessing the phosphorylation status of key downstream signaling nodes in both Non-Hodgkin Lymphoma (NHL) cell lines and primary CLL patient samples.[1]

| Assay | Cell Type | Target Measured | Result |

| Immunoblotting | NHL Cell Lines | SYK Autophosphorylation (Y525/526) | Significant reduction |

| Immunoblotting | NHL Cell Lines | ERK Phosphorylation (Y204) | Significant decrease |

| Immunoblotting | NHL Cell Lines | AKT Phosphorylation (S473) | Significant decrease |

| Flow Cytometry | Primary CLL Cells (n=7) | AKT Phosphorylation (S473) | Concentration-dependent decrease (complete inhibition at 0.3-1 µM) |

Induction of Apoptosis and Reduction of Cell Viability

This compound demonstrated potent single-agent activity in reducing the viability of primary CLL cells. This effect is consistent with the inhibition of the pro-survival BCR signaling pathway.[1][3]

| Cell Type | Number of Samples | Endpoint | Result |

| Primary CLL Cells | 42 | Cell Viability (IC50) | Activity (IC50 < 3 µM) observed in 15/42 (36%) of samples |

Synergy with Fludarabine

Combination studies are crucial for positioning new targeted agents within existing treatment paradigms. This compound was evaluated in combination with the standard-of-care chemotherapy agent, fludarabine, in primary CLL cells.[1]

| Combination | Cell Type | Number of Samples | Result |

| This compound + Fludarabine | Primary CLL Cells | 20 | Synergistic enhancement of cell killing at nanomolar concentrations |

Experimental Protocols

Immunoblotting for Phospho-protein Analysis

This protocol was used to validate the inhibition of SYK and its downstream targets, AKT and ERK.

-

Cell Treatment and Lysis: NHL cell lines were stimulated with anti-IgM to activate the BCR pathway and concurrently treated with 2 µM this compound or vehicle control.[1] Cells were then lysed to extract total protein.

-

Protein Separation: Lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Immunoblotting: Proteins were transferred to a membrane and immunoblotted with specific primary antibodies recognizing the phosphorylated forms of SYK (Y525/526), AKT (S473), and ERK (Y204).[1]

-

Detection: Membranes were incubated with a corresponding secondary antibody and visualized using a chemiluminescence detection system.

Flow Cytometry for AKT Phosphorylation in Primary CLL Cells

This method provided a quantitative assessment of BCR signaling inhibition in patient-derived cells.[1]

-

Cell Treatment: Primary CLL samples were treated with this compound across a range of concentrations.[1]

-

BCR Ligation: B-cell receptors were ligated to stimulate downstream signaling.[1]

-

Staining: Cells were first stained for surface markers (CD19 and CD5) to identify the CLL population. Subsequently, cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated AKT (S473).[1]

-

Analysis: The fluorescence intensity of the phospho-AKT signal within the gated CD19+/CD5+ cell population was measured by flow cytometry to determine the extent of inhibition.[1]

Cell Viability and Synergy Analysis

-

Treatment: Primary CLL cells (n=20) were treated with this compound alone, fludarabine alone, or a combination of both agents across various concentrations.[1]

-

Viability Assay: After a set incubation period, cell viability was assessed using a standard method (e.g., Annexin V/PI staining or a metabolic assay like MTS/MTT).

-

Synergy Calculation: The resulting data from combination studies were analyzed using software such as CombiTool to determine if the interaction was synergistic, additive, or antagonistic, based on the Loewe additivity model.[1]

Conclusion

The preclinical data for this compound provide a strong validation for SYK as a therapeutic target in Chronic Lymphocytic Leukemia. This compound demonstrates high potency and selectivity for SYK, effectively inhibiting the BCR signaling pathway at nanomolar concentrations.[1][2][3] This on-target activity translates to a reduction in the viability of primary CLL cells and shows synergy when combined with fludarabine.[1][3][6] These findings supported the continued development of this compound as a potential therapeutic agent for B-cell malignancies.[1][2][3]

References

- 1. The Selective Syk Inhibitor this compound (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective SYK inhibitor this compound (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Syk inhibitor... new target kinase... pre-clin... - CLL Support [healthunlocked.com]

- 5. Targeting B-cell receptor signaling kinases in chronic lymphocytic leukemia: the promise of entospletinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Portola Pharmaceuticals, Inc. Announces Data Presentations Highlighting Syk/JAK Inhibitor Clinical Development Program at 52nd American Society of Hematology Annual Meeting - BioSpace [biospace.com]

P505-15: An In-Depth Selectivity Profile for a Potent Syk Inhibitor

For Researchers, Scientists, and Drug Development Professionals

P505-15, also known as PRT062607, is a highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] This document provides a comprehensive technical guide to the selectivity profile of this compound, presenting key data, experimental methodologies, and relevant signaling pathways to inform preclinical and clinical research.

Executive Summary

This compound is a potent inhibitor of Syk with a half-maximal inhibitory concentration (IC50) of 1 nM in cell-free assays.[1][2][3] Its selectivity is a key feature, with at least an 80-fold greater affinity for Syk compared to other kinases.[1][2][4] This high degree of selectivity minimizes off-target effects, a crucial attribute for therapeutic candidates. This compound has demonstrated potent inhibition of B-cell receptor (BCR) signaling and function both in vitro and in vivo, supporting its development for B-cell malignancies and autoimmune disorders.[1][2][5][6]

Quantitative Selectivity Data

The following tables summarize the inhibitory activity of this compound against its primary target, Syk, and a panel of other kinases, as well as its functional activity in cellular assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. Syk (fold) | Assay Type | Reference |

| Syk | 1 | - | Cell-free | [1][2][3] |

| FGR | 81 | 81 | Cell-free | [3][7] |

| MLK1 | 88 | 88 | Cell-free | [3] |

| YES | 123 | 123 | Cell-free | [3] |

| FLT3 | >300 | >300 | Cell-free | [7][8] |

| PAK5 | >300 | >300 | Cell-free | [7][8] |

| LYN | >300 | >300 | Cell-free | [7][8] |

| SRC | >300 | >300 | Cell-free | [7][8] |

| LCK | >300 | >300 | Cell-free | [7][8] |

Table 2: Cellular and Functional Activity of this compound

| Functional Assay | IC50 (nM) | Cell Type/System | Reference |

| BCR-mediated B-cell activation (pERK) | 270 | Human Whole Blood | [3][9] |

| BCR-mediated B-cell activation (CD69) | 280 | Human Whole Blood | [3][9] |

| BCR-mediated B-cell activation | 208 (95% CI: 190-225) | Healthy Male Volunteers | [10] |

| FcεRI-mediated basophil degranulation | 124 (95% CI: 117-131) | Healthy Male Volunteers | [11][10] |

| FcεRI-mediated basophil degranulation | 150 | Human Whole Blood | |

| Inhibition of CLL cell viability | < 3000 (in 36% of samples) | Primary CLL cells | [1] |

Signaling Pathway

This compound exerts its effects by inhibiting Syk, a critical kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Syk is recruited and activated, initiating a cascade of downstream signaling events that lead to B-cell proliferation, differentiation, and antibody production. By inhibiting Syk, this compound effectively blocks this signaling cascade.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Syk.

Experimental Protocols

Detailed methodologies for the key experiments cited in this document are provided below.

Purified Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on isolated kinases.

Methodology:

-

Fluorescence Resonance Energy Transfer (FRET) Assay: The extent of substrate phosphorylation by Syk is measured in the presence of varying concentrations of this compound. Syk activity is determined by a fluorescent antibody specific for the phosphorylated tyrosine, leading to an increase in the FRET signal.[3]

-

Radioactive Enzyme Assay: Kinase activity is measured by the incorporation of radioactive phosphate (from [γ-³²P]ATP) into a specific substrate peptide. Assays are performed at a fixed ATP concentration, and the amount of radioactivity incorporated is quantified to determine the level of inhibition by this compound.[3][9]

Caption: Workflow for purified kinase activity assays.

Cellular Assays

Objective: To assess the functional activity of this compound in a more physiologically relevant context.

Methodology:

-

BCR-Mediated B-Cell Activation in Whole Blood:

-

Whole blood samples are pre-incubated with varying concentrations of this compound.

-

B-cells are stimulated with an anti-IgM antibody to ligate the BCR.

-

The phosphorylation of downstream signaling molecules, such as ERK (pERK Tyr204), and the expression of activation markers, like CD69, are measured using flow cytometry.[9][11]

-

-

FcεRI-Mediated Basophil Degranulation:

-

CLL Cell Viability Assay:

-

Primary Chronic Lymphocytic Leukemia (CLL) cells are cultured in the presence of this compound alone or in combination with other agents.

-

Cell viability is assessed after a defined incubation period using methods such as Annexin V/Propidium Iodide staining and flow cytometry.[1]

-

Caption: General workflow for cellular functional assays.

Conclusion

This compound is a potent and highly selective inhibitor of Syk kinase. The data presented in this guide highlight its well-defined selectivity profile, with minimal off-target activity against a broad range of other kinases. The potent inhibition of Syk-mediated signaling in cellular assays translates to functional effects on B-cells and basophils. This comprehensive selectivity profile, combined with its oral bioavailability, establishes this compound as a valuable tool for investigating Syk biology and a promising therapeutic candidate for the treatment of B-cell malignancies and autoimmune diseases.

References

- 1. The Selective Syk Inhibitor this compound (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. healthunlocked.com [healthunlocked.com]

- 5. ovid.com [ovid.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

P505-15: A Deep Dive into Its Mechanism of Action and Impact on Downstream Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

P505-15 (also known as PRT062607) is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, making it a key therapeutic target for a range of B-cell malignancies and autoimmune disorders. This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, with a focus on its effects on downstream signaling pathways. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades affected by this inhibitor.

Introduction